Cedran-8-ol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cedran-8-ol can be synthesized through various chemical reactions involving the precursor compounds found in cedarwood oil. One common method involves the hydrogenation of cedrene, a sesquiterpene hydrocarbon, in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of cedarwood oil from the heartwood of cedar trees, followed by fractional distillation to isolate the desired compound . The extracted oil is subjected to further purification processes to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Cedran-8-ol undergoes various chemical reactions, including:

Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Halogens (chlorine, bromine), electrophiles.

Major Products Formed:

Oxidation: Cedranone.

Reduction: Dihydrothis compound.

Substitution: Halogenated derivatives of this compound.

Aplicaciones Científicas De Investigación

Cedran-8-ol has a wide range of scientific research applications, including:

Mecanismo De Acción

Cedran-8-ol exerts its effects through various molecular targets and pathways. For example, it has been found to inhibit the activity of certain cytochrome P450 enzymes, such as CYP2B6 and CYP3A4, which are involved in drug metabolism . Additionally, this compound has been shown to have sedative effects through its interaction with the autonomic nervous system .

Comparación Con Compuestos Similares

Cedran-8-ol is unique among sesquiterpene alcohols due to its specific chemical structure and properties. Similar compounds include:

Cedrol: Another sesquiterpene alcohol with a similar structure but different stereochemistry.

Cedrene: A sesquiterpene hydrocarbon that serves as a precursor to this compound.

Cedranone: A ketone derivative formed through the oxidation of this compound.

This compound stands out due to its distinct woody aroma and its wide range of applications in various fields.

Actividad Biológica

Cedran-8-ol, a sesquiterpenoid compound with the chemical formula CHO, has garnered attention for its diverse biological activities. This article compiles various research findings, including case studies and data tables, to elucidate the biological properties of this compound.

This compound is characterized by its unique structure, which contributes to its biological activity. It is primarily found in essential oils derived from plants such as Psidium guajava and Juniperus species. The compound's presence in these essential oils has been linked to various pharmacological effects.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. A study evaluating the essential oil of P. guajava found that this compound was one of the main components responsible for its effectiveness against various pathogens. The oil exhibited notable activity against bacteria and fungi, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 30 |

This table summarizes the MIC values for this compound against selected pathogens, highlighting its effectiveness in inhibiting microbial growth.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Research employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that this compound exhibits moderate free radical scavenging activity. The results showed that it could effectively reduce oxidative stress in biological systems.

| Sample | SC50 (µg/mL) |

|---|---|

| This compound | 70 |

| Standard Antioxidant | 9.8 (BHT) |

The table above compares the scavenging capacity of this compound with a standard antioxidant, demonstrating its potential utility in combating oxidative damage.

Insecticidal Activity

This compound has been evaluated for its insecticidal properties against various insect species. A study reported that the essential oil containing this compound showed significant larvicidal activity against Drosophila melanogaster, with lethal concentrations (LC) indicating effective control measures for pest management.

| Insect Species | LC50 (mg/L) |

|---|---|

| Drosophila melanogaster | 66.4 |

| Tribolium castaneum | 72.5 |

These findings suggest that this compound could be a viable alternative to synthetic insecticides, promoting environmentally friendly pest control strategies.

Anti-inflammatory and Anticancer Potential

Emerging research has suggested that this compound may possess anti-inflammatory and anticancer properties. Studies have indicated that it can modulate inflammatory pathways and exhibit cytotoxic effects on cancer cell lines, although further investigation is needed to fully elucidate these mechanisms.

Propiedades

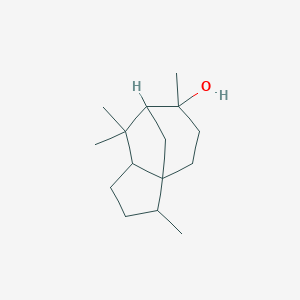

IUPAC Name |

2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURIXNDRWRAFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CCC(C(C3)C2(C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335033, DTXSID30859104 | |

| Record name | Cedran-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_10726 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-53-2, 16230-29-8 | |

| Record name | 1H-3a,7-Methanoazulen-6-ol, octahydro-3,6,8,8-tetramethyl-, (3R,3aS,6R,7R,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cedran-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Cedran-8-ol in the context of the provided research papers?

A: this compound is identified as a key component of Psidium guajava (guava) leaf essential oil. [] The research paper highlights the insecticidal activity of this essential oil against the red flour beetle (Tribolium castaneum) when applied using the fumigation method. [] While the specific contribution of this compound to this insecticidal effect isn't isolated in the study, its presence in the essential oil composition is noteworthy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.